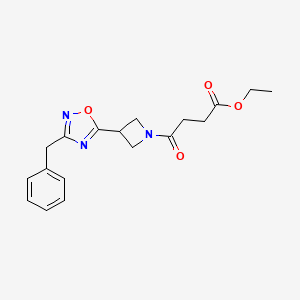

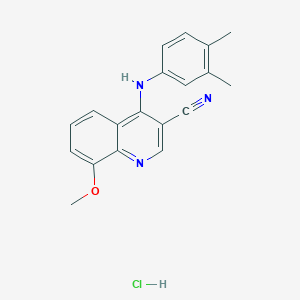

![molecular formula C14H20N2O4S B2785130 methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate CAS No. 551920-82-2](/img/structure/B2785130.png)

methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate, also known as Clopidogrel, is a widely used antiplatelet drug that is used to prevent blood clots in patients with cardiovascular diseases. This drug works by inhibiting platelet aggregation, which reduces the risk of thrombotic events.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine to form N-(4-methylphenyl)sulfonyl)piperidine. This intermediate is then reacted with methyl isocyanate to form the final product, methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate.

Starting Materials

4-methylbenzenesulfonyl chloride, piperidine, methyl isocyanate

Reaction

Step 1: 4-methylbenzenesulfonyl chloride is added dropwise to a solution of piperidine in anhydrous dichloromethane at 0°C to 5°C. The reaction mixture is stirred for 2 hours at room temperature., Step 2: The resulting N-(4-methylphenyl)sulfonyl)piperidine is isolated by filtration and washed with cold dichloromethane., Step 3: N-(4-methylphenyl)sulfonyl)piperidine is dissolved in anhydrous dichloromethane and cooled to 0°C to 5°C. Methyl isocyanate is added dropwise to the reaction mixture and stirred for 2 hours at room temperature., Step 4: The final product, methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate, is isolated by filtration and washed with cold dichloromethane.

Wirkmechanismus

Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate works by irreversibly binding to the P2Y12 receptor on platelets, which inhibits platelet aggregation. This reduces the risk of thrombotic events in patients with cardiovascular diseases.

Biochemische Und Physiologische Effekte

Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate has been shown to reduce platelet aggregation and inhibit thrombus formation. This reduces the risk of thrombotic events in patients with cardiovascular diseases. methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate has also been shown to reduce inflammation and oxidative stress in patients with cardiovascular diseases.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate is a widely used antiplatelet drug that has been extensively studied for its efficacy in preventing thrombotic events in patients with cardiovascular diseases. However, there are some limitations to using methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate in lab experiments. For example, the irreversible binding of methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate to the P2Y12 receptor can make it difficult to study the effects of other drugs on platelet aggregation.

Zukünftige Richtungen

There are several future directions for research on methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate. One direction is to study the efficacy of methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate in combination with other antiplatelet drugs. Another direction is to study the long-term effects of methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate on cardiovascular outcomes. Additionally, there is a need for research on the optimal dosing of methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate in different patient populations.

Wissenschaftliche Forschungsanwendungen

Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate has been extensively studied for its efficacy in preventing thrombotic events in patients with cardiovascular diseases. It has been shown to reduce the risk of myocardial infarction, stroke, and death in patients with acute coronary syndrome. methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate has also been studied for its efficacy in preventing restenosis after percutaneous coronary intervention.

Eigenschaften

IUPAC Name |

methyl N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-11-3-5-13(6-4-11)21(18,19)16-9-7-12(8-10-16)15-14(17)20-2/h3-6,12H,7-10H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUMEQHHXBLUCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2785052.png)

![3-(2-chlorophenyl)-5-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-4-isoxazolecarbohydrazide](/img/structure/B2785055.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2785056.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2785058.png)

![N-cyclohexyl-2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)butanamide](/img/structure/B2785061.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)